molecular structure and weight of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine
molecular structure and weight of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine
Technical Whitepaper: N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine
Executive Summary & Structural Identity
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Belonging to the class of 1,4-disubstituted pyrazoles, this secondary amine serves as a critical "linker" or "headgroup" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands and kinase inhibitors where the pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings.
Its structural distinctiveness lies in the N1-propyl chain (providing lipophilic bulk for hydrophobic pocket occupancy) and the C4-methylaminomethyl tail (offering a basic center for hydrogen bonding or further functionalization).
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value | Technical Note |
| IUPAC Name | N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine | Systematic nomenclature |
| Molecular Formula | C₈H₁₅N₃ | |
| Molecular Weight | 153.23 g/mol | Monoisotopic Mass: 153.1266 |
| Precursor CAS | 473249-36-4 | Refers to the aldehyde intermediate [1] |
| Predicted LogP | 0.8 – 1.2 | Moderate lipophilicity |
| pKa (Base) | ~9.5 | Attributed to the secondary amine |
| pKa (Acid) | ~2.5 | Pyrazole nitrogen protonation |
| H-Bond Donors | 1 | Secondary amine (NH) |
| H-Bond Acceptors | 2 | Pyrazole N2, Amine N |
Structural Hierarchy & Fragmentation Analysis
To understand the reactivity and binding potential of this molecule, we must analyze its constituent fragments. The molecule is constructed from a central aromatic pyrazole core, stabilized by an alkyl chain and functionalized with a reactive amine.
Figure 1: Structural deconstruction of the target molecule highlighting functional pharmacophores.
Synthesis Protocol: Reductive Amination
The most robust industrial route to N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine utilizes 1-propyl-1H-pyrazole-4-carbaldehyde as the starting material. This aldehyde is commercially available (CAS 473249-36-4) or can be synthesized via Vilsmeier-Haack formylation of 1-propylpyrazole.
The conversion to the amine follows a Reductive Amination pathway, preferred for its high yield and suppression of over-alkylation (tertiary amine formation).
Experimental Workflow
Reagents:
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Starting Material: 1-Propyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
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Amine Source: Methylamine (2.0 M in THF or MeOH, 1.5 – 2.0 eq)
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Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Acid Catalyst: Acetic Acid (AcOH) (1.0 eq, optional to accelerate imine formation)
Step-by-Step Methodology:
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Imine Formation:
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Charge a reaction vessel with 1-propyl-1H-pyrazole-4-carbaldehyde dissolved in DCE.
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Add Methylamine solution dropwise at 0°C.
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Optional: Add AcOH to catalyze imine formation.
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Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS for disappearance of aldehyde.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium Triacetoxyborohydride (STAB) portion-wise. Note: STAB is preferred over NaBH₄ as it selectively reduces the imine without reducing the aldehyde if any remains.
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Stir at RT for 4–12 hours.
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Quench & Workup:
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Quench with saturated aqueous NaHCO₃ (gas evolution may occur).
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Extract the aqueous layer with DCM (3x).
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Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification:
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Concentrate in vacuo.
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Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) or isolate as the hydrochloride salt by treating with HCl/Dioxane.
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Figure 2: Reductive amination pathway from the aldehyde precursor to the secondary amine target.[1]
Analytical Profiling & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (CDCl₃) | δ 7.40, 7.25 (s, 2H) | Pyrazole ring protons (C3-H, C5-H). Confirms core integrity. |
| δ 4.05 (t, 2H) | N-CH₂ of the propyl chain. Confirms N1-alkylation. | |
| δ 3.65 (s, 2H) | Ar-CH₂-N. Singlet indicates successful reductive amination. | |
| δ 2.45 (s, 3H) | N-CH₃. Methyl group attached to amine.[2][1][3][4][5][6] | |
| δ 1.85 (m, 2H), 0.90 (t, 3H) | Propyl chain (CH₂-CH₃). | |
| LC-MS (ESI+) | [M+H]⁺ = 154.2 | Protonated molecular ion peak. |
| HPLC Purity | >95% @ 254 nm | UV absorption of the pyrazole ring. |
Applications in Drug Discovery
This molecule is not merely a chemical curiosity; it is a strategic scaffold in Fragment-Based Drug Discovery (FBDD) .
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Kinase Inhibition: The pyrazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., JAK, Src, p38 MAP kinase) [2]. The propyl group occupies the hydrophobic specificity pocket, while the amine tail extends towards the solvent front, improving solubility.
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GPCR Ligands: 1,4-disubstituted pyrazoles are frequent pharmacophores in antagonists for receptors such as CB1 (Cannabinoid) and D3 (Dopamine).
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Library Synthesis: The secondary amine is a versatile "handle." It can be rapidly derivatized into amides (via acid chlorides), sulfonamides (via sulfonyl chlorides), or ureas, creating diverse libraries for Structure-Activity Relationship (SAR) studies.
References
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National Center for Biotechnology Information (NCBI). (2010). Probe Reports from the NIH Molecular Libraries Program: Identification of Small-Molecule Inhibitors of Trypanosoma cruzi Infection. (See synthesis of analogs starting from propyl-pyrazole-carbaldehyde). Retrieved from [Link]
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PubChem. (2025). Compound Summary for (1-Isopropyl-1H-pyrazol-4-yl)methanamine (Analog). Retrieved from [Link]
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 142246-47-7|3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jpsbr.org [jpsbr.org]
